molecular formula C22H28O10 B191338 5-O-Methylvisammioside CAS No. 84272-85-5

5-O-Methylvisammioside

Cat. No.: B191338
CAS No.: 84272-85-5
M. Wt: 452.5 g/mol
InChI Key: QVGFPTYGKPLXPK-OOBAEQHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-O-Methylvisammioside (C₂₂H₂₈O₁₀, MW 452.45, CAS 84272-85-5) is a chromone glycoside primarily isolated from Saposhnikovia divaricata (Turcz.) Schischk. (Apiaceae), a herb used in Traditional Chinese Medicine (TCM) for its anti-inflammatory, antioxidant, and neuroprotective properties . It is recognized as a bioactive marker in formulations like Yu-Ping-Feng (YPF) and Qingfei Xiedu (QFXD) due to its role in quality control and therapeutic efficacy . Structurally, it consists of a 5-O-methylvisamminol aglycone linked to a β-D-glucose moiety at the 4-O position, distinguishing it from related glycosides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Methylvisammioside typically involves the extraction from the dried roots of Saposhnikovia divaricata. The extraction process uses solvents such as water, ethanol, or methanol . The compound can be further purified using chromatographic techniques to achieve high purity levels.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant material. The roots are dried and ground into a fine powder, followed by extraction with a suitable solvent. The extract is then concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 5-O-Methylvisammioside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced chromone derivatives .

Scientific Research Applications

Pharmacological Properties

1. Anti-Inflammatory Effects

5-O-Methylvisammioside exhibits notable anti-inflammatory properties. A study demonstrated its ability to prevent acute liver injury in mice by regulating the TNF/MAPK/NF-κB/arachidonic acid pathways. Mice pre-treated with this compound showed reduced levels of alanine aminotransferase and aspartate aminotransferase, indicating liver protection against acetaminophen-induced damage .

2. Neuroprotective Effects

The compound has also shown potential in treating depression. Research indicated that this compound can alleviate LPS-induced depressive symptoms in mice by modulating inflammatory cytokines and enhancing neurotrophic factor expression (BDNF and TrkB). The underlying mechanism involves the inhibition of the NF-κB/IκB-α signaling pathway, which is crucial in neuroinflammation .

Metabolism and Bioavailability

Understanding the metabolism of this compound is vital for evaluating its efficacy and safety. A comprehensive study identified 26 metabolites in vivo and 7 metabolites in vitro using ultra-high-performance liquid chromatography coupled with mass spectrometry. The main metabolic pathways included deglycosylation, demethylation, and sulfate conjugation, which provide insights into how the compound is processed in biological systems .

Case Study 1: Liver Injury Protection

  • Objective: Investigate the protective effects of this compound against acute liver injury.
  • Methodology: Acetaminophen-induced liver injury model in mice.
  • Findings: Significant reduction in serum markers of liver damage and inflammatory cell infiltration was observed following treatment with this compound .

Case Study 2: Antidepressant Activity

  • Objective: Explore the antidepressant effects of this compound on LPS-induced depression.
  • Methodology: Behavioral tests (OFT, EPM, TST, FST) combined with biochemical assays to measure inflammatory markers.
  • Findings: The compound improved behavioral outcomes and reduced pro-inflammatory cytokines, supporting its potential as an antidepressant .

Summary of Findings

Application AreaKey FindingsReferences
Liver Injury PreventionReduced liver enzyme levels; inhibition of inflammatory pathways
Depression TreatmentAlleviated depressive symptoms; modulated inflammatory cytokines and neurotrophic factors
Metabolism InsightsIdentified multiple metabolites; elucidated metabolic pathways

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Structural Analogues

The table below compares 5-O-Methylvisammioside with structurally similar compounds:

Compound Chemical Formula Molecular Weight Glycosylation Site Source Key Functional Groups
This compound C₂₂H₂₈O₁₀ 452.45 4-O-β-D-glucose Saposhnikovia divaricata Chromone core, 5-O-methyl
Prim-O-glucosylcimifugin C₂₂H₂₈O₁₁ 468.45 7-O-β-D-glucose Saposhnikovia divaricata Furochromone core, hydroxyl
Cimifugin 7-glucoside C₂₁H₂₆O₁₀ 438.43 7-O-β-D-glucose Saposhnikovia divaricata Furochromone core, unmodified
Hamaudol C₁₅H₁₆O₅ 276.28 Aglycone Saposhnikovia divaricata Chromone core, hydroxyl groups

Notes:

  • Prim-O-glucosylcimifugin differs by an additional hydroxyl group and glycosylation at the 7-O position, increasing its polarity and molecular weight .
  • Cimifugin 7-glucoside lacks the 5-O-methyl group, reducing its lipophilicity compared to this compound .
  • Hamaudol , the aglycone of this compound, exhibits higher membrane permeability but lower stability .

Pharmacokinetic and Metabolic Pathways

Metabolic Activation

This compound undergoes in vivo metabolism via deglycosylation to form 5-O-methylvisaminol (aglycone), which exhibits enhanced antioxidant activity . This contrasts with prim-O-glucosylcimifugin, which converts to cimifugin, and cimifugin 7-glucoside, which yields cimifugenol .

Key Pathways :

  • Deglycosylation : Loss of glucose under enzymatic (β-glucosidase) or oxidative stress .
  • Demethylation : Removal of the 5-O-methyl group in hepatic microsomes .
  • Sulfation/Glucuronidation : Phase II metabolism enhances excretion .

Pharmacokinetic Profiles

In rats, this compound shows a plasma half-life of 4.2 hours, shorter than nodakenin (6.8 hours) but longer than ferulic acid (1.5 hours) due to its glycosidic stability . Its bioavailability (32%) exceeds hamaudol (12%) but is lower than prim-O-glucosylcimifugin (45%) .

Anti-Inflammatory and Neuroprotective Effects

This compound inhibits NF-κB/IκB-α signaling in BV-2 microglia, reducing LPS-induced neuroinflammation . Comparatively, baicalin (a flavone glycoside) targets COX-2, while quercetin (a flavonol) modulates TNF-α .

Antioxidant Mechanisms

Under drought stress, this compound converts to 5-O-methylvisaminol, increasing hydroxyl groups for ROS scavenging . This metabolic flexibility surpasses scopolin (a coumarin glycoside), which lacks adaptive hydrolysis .

Ecological and Quality Control Roles

In Saposhnikovia divaricata, this compound acts as a storage glycoside, stabilizing ROS under normal conditions. During drought, it hydrolyzes to its aglycone, enhancing plant resilience . This dual role is shared with sec-O-glucosylhamaudol but absent in non-glycosylated compounds like imperatorin .

Quality Control :
HPLC fingerprints standardize this compound content (0.35% in Saposhnikovia divaricata) alongside prim-O-glucosylcimifugin (0.34%) and astragaloside (0.053%) in TCM formulations .

Biological Activity

5-O-Methylvisammioside (MeV) is a significant chromone compound derived from the roots of Saposhnikovia divaricata (Radix Saposhnikoviae), a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its diverse biological activities, particularly its anti-inflammatory and neuroprotective effects. This article synthesizes current research findings on the biological activity of MeV, including its mechanisms of action, metabolic pathways, and potential therapeutic applications.

Anti-inflammatory Activity

One of the most notable effects of MeV is its ability to modulate inflammatory responses. A study demonstrated that MeV effectively reduces pro-inflammatory cytokines such as TNF-α and IL-6 in a lipopolysaccharide (LPS)-induced depression model in mice. The pretreatment with MeV significantly improved behavioral outcomes and reduced the activation of BV-2 microglia, a type of immune cell in the brain, through inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Table 1: Effects of this compound on Inflammatory Markers

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)SOD (U/mg protein)MDA (nmol/mg protein)
Control150 ± 1080 ± 54.5 ± 0.31.2 ± 0.1
LPS300 ± 20150 ± 102.0 ± 0.22.5 ± 0.2
MeV (4 mg/kg)180 ± 1590 ± 84.0 ± 0.31.5 ± 0.1

Neuroprotective Effects

MeV has been shown to exert neuroprotective effects, particularly in models of neuroinflammation and oxidative stress. Research indicates that MeV enhances the expression of brain-derived neurotrophic factor (BDNF) and its receptor TrkB, which are critical for neuronal survival and function . Furthermore, it promotes antioxidant activity by increasing superoxide dismutase (SOD) levels while decreasing malondialdehyde (MDA), a marker of oxidative stress.

Metabolism and Bioavailability

Understanding the metabolism of MeV is crucial for evaluating its pharmacological potential. A comprehensive study identified a total of 26 metabolites in vivo using ultra-high-performance liquid chromatography coupled with mass spectrometry, revealing significant metabolic pathways such as deglycosylation and N-acetylation . These findings suggest that MeV undergoes extensive biotransformation, which may influence its bioavailability and efficacy.

Table 2: Metabolites Identified in Vivo

Metabolite TypeUrineFecesBileBlood
Major Metabolites18151010

Case Studies

Several studies have highlighted the therapeutic potential of MeV in various conditions:

  • Depression Model : In a mouse model induced by LPS, pretreatment with MeV significantly alleviated depressive-like behavior by modulating inflammatory responses and enhancing neurotrophic factors .
  • Neuroprotection : Research has shown that MeV can protect against focal cerebral ischemia through mechanisms involving the PI3K/Akt signaling pathway, further supporting its role as a neuroprotective agent .

Properties

IUPAC Name

(2S)-4-methoxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O10/c1-9-5-11(24)16-13(29-9)7-12-10(20(16)28-4)6-15(30-12)22(2,3)32-21-19(27)18(26)17(25)14(8-23)31-21/h5,7,14-15,17-19,21,23,25-27H,6,8H2,1-4H3/t14-,15+,17-,18+,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGFPTYGKPLXPK-OOBAEQHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84272-85-5
Record name 84272-85-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-O-Methylvisammioside
Reactant of Route 2
5-O-Methylvisammioside
Reactant of Route 3
5-O-Methylvisammioside
Reactant of Route 4
5-O-Methylvisammioside
Reactant of Route 5
5-O-Methylvisammioside
Reactant of Route 6
5-O-Methylvisammioside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.